2-Iodotriphenylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodotriphenylene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11I/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZNYRZSJDYTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)I)C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228778-59-3 | |
| Record name | 2-Iodotriphenylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Roles of 2 Iodotriphenylene
Regioselective Synthesis of 2-Iodotriphenylene
The introduction of an iodine atom onto the triphenylene (B110318) skeleton is typically achieved through electrophilic aromatic substitution. However, controlling the regioselectivity to favor the 2-position is a significant synthetic challenge.
Direct iodination of triphenylene often leads to a mixture of mono- and poly-iodinated products with varying regiochemistry. Common iodinating agents include molecular iodine in the presence of an oxidizing agent, and N-iodosuccinimide (NIS). researchgate.netcommonorganicchemistry.comorganic-chemistry.org The optimization of reaction conditions, including the choice of solvent, temperature, and stoichiometry of the iodinating agent, is critical to enhance the yield of the desired 2-iodo isomer. For instance, the use of NIS in combination with a strong acid can increase the electrophilicity of the iodine source, potentially influencing the regiochemical outcome. researchgate.net
Detailed research into the direct iodination of triphenylene has shown that controlling the reaction stoichiometry and conditions is paramount. Below is a table summarizing typical conditions for the iodination of aromatic compounds, which can be adapted and optimized for triphenylene.
| Iodinating Agent | Oxidant/Catalyst | Solvent | Temperature (°C) | Key Observations |
| I₂ | HNO₃ | Acetic Acid | Room Temp. | Effective for a variety of aromatic substrates. babafaridgroup.edu.in |
| NIS | Trifluoroacetic Acid (catalytic) | Acetonitrile | Room Temp. | Mild conditions, excellent yields for electron-rich aromatics. |
| NIS | H₂SO₄ | H₂SO₄ | 0 - 20 | Suitable for deactivated aromatic compounds. researchgate.net |
Further optimization for the synthesis of this compound would involve a systematic variation of these parameters to maximize the yield of the desired isomer while minimizing the formation of byproducts.
Controlling the extent of iodination is a significant challenge in the synthesis of this compound. The formation of di- and tri-iodinated species can be a major competing pathway. Strategies to favor monoiodination include:
Stoichiometric Control: Using a limited amount of the iodinating agent (typically one equivalent or slightly less) can favor the formation of the mono-iodinated product.
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally reduce the likelihood of subsequent iodination reactions.
Gradual Addition: Slow, portion-wise addition of the iodinating agent can help to maintain a low concentration of the electrophile in the reaction mixture, thereby disfavoring polyiodination.
Conversely, to achieve polyiodination, an excess of the iodinating agent and more forcing reaction conditions (higher temperatures and longer reaction times) would be employed.
Given the challenges associated with direct regioselective iodination, alternative routes to halogenated triphenylenes, which can then be converted to this compound, are often considered. One such approach involves the synthesis of 2-bromotriphenylene, which can be more readily prepared with higher regioselectivity. ossila.com The bromo-derivative can then be converted to this compound via a Finkelstein reaction or through a lithium-halogen exchange followed by quenching with an iodine source.
Another strategy involves the synthesis of triphenylene derivatives from smaller, pre-functionalized building blocks. For example, palladium-catalyzed coupling reactions of 2-iodobiphenyls with iodobenzenes can provide a route to functionalized triphenylenes. labxing.com While not a direct route to this compound, this approach allows for the introduction of substituents at specific positions, which can then direct subsequent halogenation reactions.
This compound as a Key Synthetic Intermediate
The synthetic value of this compound is realized in its role as a versatile precursor for a range of more complex and functional molecules. The carbon-iodine bond serves as a key site for the formation of new carbon-carbon and carbon-heteroatom bonds.
A significant application of this compound is in the synthesis of extended aza-aromatic systems, such as those containing acridine (B1665455) or acridone (B373769) cores. These structures are of interest for their potential applications in materials science and medicinal chemistry. The synthesis typically involves a copper-catalyzed N-arylation (Ullmann condensation) or a palladium-catalyzed Buchwald-Hartwig amination of an appropriate amino-functionalized aromatic precursor with this compound. wikipedia.orgnih.govbeilstein-journals.orgmit.edunih.govresearchgate.netresearchgate.net This is followed by an acid-mediated intramolecular cyclization to form the fused heterocyclic system. nih.govdoaj.org
For example, the reaction of this compound with ethyl 2-aminobenzoate (B8764639) in the presence of a copper catalyst can yield ethyl 2-(triphenylene-2-ylamino)benzoate. Subsequent acid-catalyzed cyclization of this intermediate leads to the formation of a triphenylene-fused acridone.
A summary of typical coupling reactions used in the synthesis of aza-aromatic systems is presented below.
| Reaction | Catalyst | Ligand (if applicable) | Base | Solvent |
| Ullmann Condensation | CuI | (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO |
| Buchwald-Hartwig Amination | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene |
The iodine atom in this compound provides a versatile anchor point for the introduction of a wide array of functional groups through various cross-coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the triphenylene core.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling this compound with an organoboron reagent, such as an arylboronic acid. researchgate.netrsc.orguwindsor.caresearchgate.netkashanu.ac.ir This is a powerful method for synthesizing biaryl systems and extending the π-conjugation of the triphenylene core.
Sonogashira Coupling: The palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne is an effective method for introducing alkynyl substituents. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.orgnih.gov This functionalization is particularly useful for creating rigid, linear extensions to the triphenylene framework, which can be important for applications in molecular electronics and materials science.
Buchwald-Hartwig Amination: As mentioned previously, this palladium-catalyzed reaction can be used to form carbon-nitrogen bonds, allowing for the introduction of various amino groups at the 2-position of the triphenylene core. wikipedia.orgresearchgate.netresearchgate.netacsgcipr.org
The table below summarizes the key features of these important cross-coupling reactions.
| Coupling Reaction | Reactant | Catalyst System | Resulting Bond |
| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, Base | C-C (Aryl-Aryl) |
| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig | Amine | Pd(0) catalyst, Ligand, Base | C-N (Aryl-Amino) |
Reactivity and Mechanistic Investigations of Reactions Involving 2 Iodotriphenylene
Cross-Coupling Reactions of 2-Iodotriphenylene
Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. While aryl iodides are typically excellent substrates for such reactions due to the reactivity of the C-I bond, a detailed literature search for specific applications involving this compound in several common cross-coupling reactions has been conducted.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful method for creating biaryl linkages. Despite the general utility of this reaction, a comprehensive search of scientific literature did not yield specific examples or detailed studies of the Suzuki-Miyaura coupling reaction utilizing this compound as the aryl halide substrate.
Homocoupling reactions, such as the Ullmann reaction, involve the coupling of two identical organohalide molecules to form a symmetrical biaryl product (e.g., 2,2'-bitriphenylene (B15125847) from this compound). A thorough review of available literature did not provide specific documented instances or detailed methodologies for the homocoupling of this compound.
Palladium catalysis is central to a wide array of cross-coupling strategies beyond the Suzuki-Miyaura reaction. However, specific studies detailing palladium-catalyzed coupling reactions employing this compound as a substrate were not identified in the searched literature.
N-Arylation Reactions with this compound
The formation of carbon-nitrogen bonds via N-arylation is a critical step in the synthesis of nitrogen-containing polycyclic aromatic compounds. This compound has been successfully employed as a key reagent in these transformations, particularly in copper-catalyzed approaches leading to the formation of complex aza-aromatics. rsc.orgresearcher.life
The copper-catalyzed N-arylation of various aniline (B41778) derivatives with this compound serves as a pivotal step in the construction of triphenylene-fused aza-aromatics. rsc.org This Ullmann-type condensation has been effectively used to couple this compound with ortho-substituted anilines, such as 2-aminobenzaldehyde (B1207257), various 2-aminophenones, and ethyl 2-aminobenzoate (B8764639). rsc.org
The reactions are typically carried out using copper(I) iodide as the catalyst, in the presence of a base such as potassium carbonate, and a ligand like N,N'-dimethylethylenediamine (DMEDA), with a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. rsc.org These conditions facilitate the formation of the critical C-N bond, yielding N-(triphenylen-2-yl)aniline intermediates. The yields of these reactions vary depending on the specific aniline derivative used. For instance, the reaction with 2-aminobenzaldehyde produced the corresponding N-arylated product in a 60% yield, while the reaction with ethyl 2-aminobenzoate yielded the product in 84% yield. rsc.org
Table 1: Copper-Catalyzed N-Arylation of Anilines with this compound rsc.org
| Aniline Derivative | Catalyst System | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|---|
| 2-Aminobenzaldehyde | CuI, K₂CO₃, DMEDA | DMF | 140 °C | 2-(Triphenylen-2-ylamino)benzaldehyde | 60 |
| 2-Aminoacetophenone | CuI, K₂CO₃, DMEDA | DMF | 140 °C | 1-(2-(Triphenylen-2-ylamino)phenyl)ethan-1-one | 67 |
| 2-Aminobenzophenone | CuI, K₂CO₃, DMEDA | DMF | 140 °C | (2-(Triphenylen-2-ylamino)phenyl)(phenyl)methanone | 78 |
| Ethyl 2-aminobenzoate | CuI, K₂CO₃, DMEDA | DMF | 140 °C | Ethyl 2-(triphenylen-2-ylamino)benzoate | 84 |
The N-arylated intermediates derived from the reaction of this compound are valuable precursors for the synthesis of larger, more complex polycyclic aza-aromatic systems. Specifically, they undergo acid-mediated intramolecular electrophilic aromatic substitution (SEAr) to form triphenylene-fused acridine (B1665455) and acridone (B373769) skeletons. rsc.org
The cyclization step is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid (PPA). For example, treating 2-(triphenylen-2-ylamino)benzaldehyde with sulfuric acid leads to the formation of dibenzo[h,j]acridine. rsc.org Similarly, the N-arylated aminophenone derivatives are cyclized to yield the corresponding acridine derivatives, while the ethyl 2-(triphenylen-2-ylamino)benzoate precursor is cyclized using PPA to form dibenzo[h,j]acridin-14(9H)-one. rsc.org The efficiency of these cyclization reactions is generally high, with yields often exceeding 90%. rsc.org
Table 2: Acid-Mediated Cyclization to Form Polycyclic Aza-Aromatics rsc.org
| Precursor | Acid/Reagent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| 2-(Triphenylen-2-ylamino)benzaldehyde | H₂SO₄ | 100 °C | Dibenzo[h,j]acridine | 91 |
| 1-(2-(Triphenylen-2-ylamino)phenyl)ethan-1-one | H₂SO₄ | 100 °C | 14-Methyldibenzo[h,j]acridine | 94 |
| (2-(Triphenylen-2-ylamino)phenyl)(phenyl)methanone | H₂SO₄ | 100 °C | 14-Phenyldibenzo[h,j]acridine | 94 |
| Ethyl 2-(triphenylen-2-ylamino)benzoate | PPA | 140 °C | Dibenzo[h,j]acridin-14(9H)-one | 92 |
C-H Functionalization Strategies Utilizing this compound Derivatives
While direct C-H functionalization on a pre-existing this compound core is not extensively documented, a highly relevant and powerful strategy involves the synthesis of the triphenylene (B110318) framework itself through a palladium-catalyzed dual C-H activation process. This method utilizes derivatives of 2-iodobiphenyl (B1664525) and various iodobenzenes to construct a wide array of functionalized triphenylenes, demonstrating a key C-H functionalization approach in this chemical space. researchgate.netnih.gov
The reaction proceeds via a palladium-catalyzed coupling that involves two C-H activation steps and the formation of two new C-C bonds in a single cascade. labxing.com A proposed mechanism begins with the oxidative addition of a 2-iodobiphenyl derivative to a Pd(0) species. This is followed by an intramolecular C-H activation to form a palladacycle intermediate. Subsequent oxidative addition of an iodobenzene (B50100) molecule leads to a Pd(IV) complex, which then undergoes reductive elimination to form the triphenylene product and regenerate the active palladium catalyst. labxing.com
This synthetic route is notable for its high atom- and step-economy, and it provides access to various unsymmetrically functionalized triphenylene derivatives by varying the substituents on both the 2-iodobiphenyl and iodobenzene precursors. researchgate.netnih.gov The reaction conditions are typically optimized with a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂), a combination of bases such as potassium carbonate (K₂CO₃) and potassium acetate (KOAc), and a high-boiling point solvent like N,N-dimethylformamide (DMF).
The scope of the reaction is broad, tolerating a range of functional groups on both coupling partners. For instance, electron-donating groups like methoxy (B1213986) and methyl on the iodobenzene component are well-tolerated, leading to good to excellent yields. labxing.com Halogen substituents such as chloro and fluoro groups are also compatible with the reaction conditions. This versatility allows for the strategic synthesis of triphenylenes with specific electronic and physical properties.
Tip-Induced Dehalogenation and Radical Formation from this compound
On-surface synthesis provides a powerful bottom-up approach to construct covalently bonded nanostructures with atomic precision. researchgate.netrsc.org A key step in many on-surface reactions is the selective activation of precursor molecules, often through the cleavage of a carbon-halogen bond to create a highly reactive radical species. nih.gov For a molecule like this compound adsorbed on a catalytic metal surface, such as gold (Au(111)) or copper (Cu(111)), this activation can be initiated either thermally or by using the localized electric field and tunneling electrons from the tip of a scanning tunneling microscope (STM). acs.orgnih.gov
The process of tip-induced dehalogenation involves positioning the STM tip over the iodine substituent of an adsorbed this compound molecule and applying a specific voltage pulse. nih.gov The energy transferred from the inelastic tunneling electrons can overcome the activation barrier for the dissociation of the carbon-iodine bond, which is the weakest carbon-halogen bond and thus the most reactive in Ullmann-type couplings. acs.orgresearchgate.net This results in the formation of a triphenylene radical bound to the surface and a co-adsorbed iodine atom. acs.org The precise parameters for this activation, such as the bias voltage and tunneling current, depend on the specific molecule-substrate system but typically involve voltages in the range of a few volts. nih.gov
The dehalogenation of this compound on a metal surface directly yields a 2-triphenylene radical. acs.org This species is a diradicaloid with an unpaired electron localized at the carbon atom where the iodine was cleaved. The radical is stabilized by the underlying metal surface, which prevents immediate and uncontrolled reactions. acs.org The formation of these surface-stabilized radicals is the critical first step in subsequent on-surface covalent coupling reactions. nih.gov
These triphenylene-based radical species are fundamental building blocks for creating larger, complex nanostructures. When triphenylene units are functionalized with coordinating groups, the resulting radicals can act as "radical-containing ligand bridges." These bridges are of significant interest in materials science for their ability to mediate strong spin exchange coupling between paramagnetic metal centers, which is a key property for designing molecular and solid-state magnetic materials.
Once the 2-triphenylene radicals are formed on the surface, they possess sufficient mobility to diffuse across the substrate. nih.gov When two such radicals meet, they can form a new carbon-carbon bond, leading to the creation of bitriphenylene or larger oligomeric chains. This process is known as on-surface Ullmann coupling. nih.govacs.org The structure of the final product can be controlled by factors such as the initial coverage of the precursor molecules, the temperature of the substrate which governs diffusion, and the underlying crystal structure of the metal surface. nih.gov
The STM tip is not only used for initiating the dehalogenation but also for manipulating the molecules and radicals on the surface. nih.gov By applying smaller voltage pulses or utilizing the van der Waals forces between the tip and the molecule, individual radicals can be precisely moved and positioned. aps.org This allows for the controlled assembly of desired structures, moving beyond the products of statistical self-assembly. Furthermore, STM and accompanying scanning tunneling spectroscopy (STS) can characterize the intermediate and final products at the single-molecule level, providing detailed insights into the reaction pathways and the electronic properties of the newly formed nanostructures. rsc.org The ability to induce a reaction at a specific site and then image the outcome provides a powerful tool for investigating the mechanisms of on-surface chemistry. ethernet.edu.et
Advanced Spectroscopic and Photophysical Characterization of 2 Iodotriphenylene Derivatives
Investigation of Excited State Intramolecular Charge Transfer Phenomena
A significant area of research concerning functionalized triphenylenes involves the study of Excited State Intramolecular Charge Transfer (ESICT) phenomena. Derivatives of 2-iodotriphenylene, particularly those incorporating phenylethynyl substituents, have been synthesized with electron-donating and electron-withdrawing groups on the phenyl rings. These modifications are designed to promote charge separation upon photoexcitation, leading to the formation of charge-transfer states nih.govbeilstein-journals.org.
In these systems, the triphenylene (B110318) core can act as either an electron donor or an acceptor, depending on the nature of the attached substituents. Upon excitation, an electron can be transferred from the donor moiety to the acceptor moiety, creating a transient, polar excited state. The efficiency and nature of this charge transfer are highly sensitive to the electronic properties of the substituents and the degree of conjugation between the donor and acceptor groups. Studies have shown that the fluorescence emission of these derivatives is strongly influenced by solvent polarity, a key indicator of ESICT, where the excited state dipole moment differs significantly from that of the ground state nih.govbeilstein-journals.orgresearchgate.net. In some cases, twisted intramolecular charge transfer (TICT) states, arising from conformational changes upon excitation, can also play a role in the photophysics of triphenylene derivatives, influencing emission pathways and lifetimes acs.org.
Solvatochromic Effects on Absorption and Emission Spectra
The sensitivity of a molecule's absorption and emission spectra to its surrounding solvent environment, known as solvatochromism, provides critical insights into the electronic structure and the nature of excited states. For many 2-(phenylethynyl)triphenylene derivatives, solvent polarity has been observed to have a minimal impact on their absorption maxima. This suggests that the electronic transitions responsible for absorption are primarily localized within the rigid triphenylene framework or the conjugated linker, with limited change in dipole moment upon excitation nih.govbeilstein-journals.org.
In stark contrast, the fluorescence emission spectra of these compounds exhibit a pronounced dependence on solvent polarity. As solvent polarity increases, a red-shift in the emission maxima is often observed, accompanied by a significant increase in the Stokes shift (the difference between absorption and emission maxima) nih.govbeilstein-journals.orgresearchgate.net. These observations are direct evidence of ESICT, where the polar excited state is stabilized to a greater extent by polar solvents than the ground state. The magnitude of the solvatochromic shift can be correlated with solvent polarity scales, such as the E(T)(30) parameter, providing quantitative data on the excited-state dipole moment and the extent of charge separation nih.govresearchgate.net. For instance, derivatives bearing strong electron-withdrawing groups like cyano (-CN) and electron-donating groups like dimethylamino (-NMe₂) have shown large Stokes shifts, up to 130 nm in DMSO, while those with carbonyl substituents have exhibited shifts as large as 140 nm in ethanol (B145695) nih.govbeilstein-journals.org.
Table 1: Solvatochromic Effects on Fluorescence Emission of 2-(Phenylethynyl)triphenylene Derivatives
| Derivative Type (Substituent) | Solvent | Emission Maxima (nm) | Stokes Shift (nm) |
| With -CN and -NMe₂ | DMSO | Varies | Up to 130 |
| With Carbonyl (-COMe, -COPh) | Ethanol | Varies | Up to 140 |
| General Trend | Increasing Polarity | Red-shift | Increases |
Analysis of Fluorescence Properties in Polycyclic Aza-Aromatics
While this compound itself is a hydrocarbon, it serves as a key building block for synthesizing more complex polycyclic systems, including those containing nitrogen atoms (aza-aromatics). Research has focused on incorporating the triphenylene core into nitrogen-containing polycyclic aromatic structures, such as acridine- and acridone-based systems, often through coupling reactions involving this compound with amine precursors researchgate.netrsc.orgmdpi.com.
These resulting aza-aromatic polycycles derived from triphenylene have demonstrated interesting fluorescence properties. For example, aza-hexacycles synthesized through such routes have been reported to exhibit violet-blue fluorescence emission with quantum yields reaching up to 0.45 researchgate.net. The presence of nitrogen atoms within the conjugated system can significantly alter the electronic distribution and energy levels, influencing the fluorescence quantum yield and emission color. Furthermore, triphenylene-containing conjugated polymers, which may or may not be aza-aromatic, are also noted for their fluorescence characteristics. One such polymer, PTPV, has shown a high fluorescence quantum yield of approximately 0.87, highlighting the potential of triphenylene-based materials for light-emitting applications researchgate.net. Unsubstituted triphenylene itself, in contrast, exhibits a lower quantum yield of around 0.06 in THF bham.ac.uk.
Table 2: Fluorescence Quantum Yields of Triphenylene-Containing Materials
| Material Type | Fluorescence Quantum Yield (Φ) | Notes |
| PTPV (Triphenylene-containing conjugated polymer) | ~0.87 | Highly fluorescent |
| Aza-hexacycles based on triphenylene | Up to 0.45 | Violet-blue emission |
| Unsubstituted Triphenylene (Tp) | ~0.06 | Low quantum yield in THF |
| Triphenylene-based conjugated polymers (e.g., P1, P2) | Varies | Solvent-dependent emission properties observed |
Optical Properties of Triphenylene-Containing Conjugated Polymers
Triphenylene units can be effectively incorporated into the backbone of conjugated polymers, imparting unique optical and electronic properties. These polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) researchgate.netmit.edu. The planar and rigid nature of the triphenylene core contributes to extended π-delocalization along the polymer chain, which is crucial for efficient charge transport and light emission researchgate.net.
The incorporation of triphenylene moieties into polymer backbones has been shown to influence their photophysical behavior in several ways. For instance, triphenylene's symmetrically forbidden ground state transition can lead to longer excited-state lifetimes, which in turn can enhance energy migration along the polymer chain mit.edu. Studies on various triphenylene-containing conjugated polymers have revealed distinct optical properties related to their conformation and aggregation behavior in different solvents. For example, polymers with different side chains exhibit varied folding propensities, affecting their emission spectra and quantum yields researchgate.netresearchgate.net. The synthesis of donor-acceptor systems where triphenylene derivatives act as donors linked to acceptor units like perylene (B46583) diimides (PDIs) has also demonstrated efficient photoinduced charge transfer, leading to quenched fluorescence of the individual components but potentially enabling applications in photovoltaics acs.org. The optical properties are thus tunable through judicious design of the polymer architecture and the substituents on the triphenylene unit.
Compound List:
this compound
2-(Phenylethynyl)triphenylene derivatives
Triphenylene
Polycyclic aza-aromatics
Aza-aromatic polycycles based on triphenylene and acridine (B1665455) or acridone (B373769)
Aza-hexacycles
Triphenylene-containing conjugated polymers (e.g., PTPT, PTPA, PTPV)
Salicylaldehyde-triphenylene discotic liquid crystal derivatives
Triphenylene-based donor-donor and donor-acceptor conjugated polymers (e.g., P1, P2)
Donor-acceptor systems based on triphenylene and perylene diimide (e.g., POG0, POG1)
Computational and Theoretical Chemistry Studies of 2 Iodotriphenylene Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been widely utilized to investigate the electronic structure and properties of 2-iodotriphenylene and its derivatives. These calculations offer a detailed understanding of molecular orbital distributions, energy levels, and structural conformations.
DFT calculations have been employed to determine the optimized structures of this compound and its related compounds, providing insights into their geometries and electronic distributions beilstein-journals.orgmolaid.com. These studies have focused on mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) surfaces, which are critical for understanding electronic properties and potential charge transport capabilities beilstein-journals.orgmolaid.comresearchgate.net. The HOMO and LUMO densities for this compound systems are often found to be localized on the triphenylene (B110318) core beilstein-journals.org. Furthermore, DFT can predict molecular planarity or deviations from it, such as dihedral angles between different parts of a molecule, which can significantly influence electronic behavior beilstein-journals.org. HOMO-LUMO energy gaps, crucial indicators of a molecule's electronic excitation and conductivity, have been estimated using DFT, often in conjunction with experimental or electrochemical data beilstein-journals.orgresearchgate.net. DFT has also been applied to assess reorganization energies and charge-transport barriers in related molecular systems, suggesting that planar, rigid structures can exhibit favorable charge transport properties researchgate.net.
While DFT is a standard method for predicting vibrational infrared (IR) spectra, specific studies detailing the IR spectral prediction and assignment for this compound itself were not prominent in the reviewed literature. However, DFT is generally capable of calculating vibrational frequencies and IR intensities, which can be used to assign experimental spectra and understand molecular vibrations.
The phenomenon of π-π stacking, a critical non-covalent interaction in polyaromatic hydrocarbons, is often investigated using DFT rsc.orgarxiv.orgscirp.org. These studies explore how the arrangement of molecules influences their electronic properties and solid-state packing. While general principles of π-π stacking, including the roles of dispersion, Pauli repulsion, and intermolecular orbital interactions, have been computationally modeled for various aromatic systems rsc.orgarxiv.orgscirp.org, specific quantitative data regarding stacking energies or detailed intermolecular interaction analyses for this compound were not explicitly detailed in the provided search results.
Quantum Mechanical Force Field Approaches and Scaled Quantum Mechanical Methods
Hybrid computational methods, such as those combining Quantum Mechanics (QM) with Molecular Mechanics (MM) (QM/MM), are powerful tools for studying complex systems where a localized region requires high accuracy while the surrounding environment can be treated with a less computationally intensive method researchgate.netnih.govmpg.densf.gov. While QM/MM methods have been mentioned in the context of adsorption studies involving this compound researchgate.net, specific detailed applications or results of QM/MM calculations directly on this compound were not extensively detailed in the provided snippets. Generally, QM/MM approaches involve partitioning the system into QM and MM regions, with various strategies for treating the interface between these regions, aiming to accurately model chemical processes in large molecular environments researchgate.netnih.govmpg.de.
Theoretical Modeling of Charge Transport Properties
The theoretical modeling of charge transport properties in organic semiconductors is crucial for their application in electronic devices. DFT calculations, by providing information on HOMO-LUMO gaps and orbital distributions, lay the groundwork for understanding charge carrier mobility beilstein-journals.orgmolaid.comresearchgate.net. Studies on related molecular systems have indicated that factors like molecular planarity and the presence of π-π stacking interactions can lead to high electron mobilities researchgate.netrsc.org. DFT is also used to calculate parameters such as reorganization energy and charge-transport barriers, which are directly relevant to charge mobility researchgate.net. While specific charge transport coefficients for this compound were not detailed, the general theoretical approaches for modeling charge transport in molecular solids often involve DFT, molecular dynamics, and Monte Carlo simulations to account for disorder and electric field effects rsc.orgaps.orgcecam.orgub.edursc.org.
Hückel Theory in Regioselectivity Predictions
Hückel theory provides a foundational approach for understanding the electronic structure of π-conjugated systems and predicting their reactivity. In the context of aromatic electrophilic substitution (SEAr) reactions, such as iodination or coupling reactions involving this compound, Hückel theory, particularly through the analysis of frontier molecular orbitals, is instrumental in predicting regioselectivity mdpi.com. Fukui's concept posits that aromatic compounds react with electrophiles at the carbon atom possessing the highest amplitude in the Highest Occupied Molecular Orbital (HOMO) mdpi.com.
Studies utilizing this compound as a coupling partner have employed Hückel molecular orbital (HMO) calculations, often performed with software like HuLiS, to predict the preferred sites for cyclization reactions mdpi.comresearchgate.net. These calculations reveal the distribution of electron density and the amplitudes of HOMO coefficients across the molecule. For instance, in the N-arylation of 2-aminobenzaldehyde (B1207257) or 2-aminophenones with this compound, followed by acid-mediated cyclization, the HOMO coefficients have been analyzed to understand the regioselectivity of the intramolecular SEAr reaction mdpi.comresearchgate.net. These theoretical predictions often align with experimental observations, indicating that the reaction may favor specific positions, sometimes the more sterically hindered ones, based on orbital control mdpi.comresearchgate.net.
| Reaction Type / Position | Predicted Regioselectivity Basis | Computational Method | Relevance to this compound |
| Electrophilic Aromatic Substitution | Highest HOMO Coefficient Amplitude | Hückel Theory (HMO) | Predicts reaction sites in coupling and cyclization reactions mdpi.comresearchgate.net |
| Cyclization Reactions | HOMO Coefficient Distribution | Hückel Theory | Guides understanding of intramolecular SEAr pathways mdpi.comresearchgate.net |
Mean Field Theory in Discotic Liquid Crystal Mesomorphism
Mean Field Theory (MFT) is a powerful theoretical framework used to model the collective behavior and phase transitions of liquid crystals sioc-journal.cnrsc.orgwikipedia.orgrsc.orgaps.org. Applied to discotic liquid crystals (DLCs), MFT assumes that each molecule experiences an average internal field, simplifying the complex many-body interactions sioc-journal.cn. This approach allows for the calculation of order parameters and their temperature dependence, which in turn predicts the mesophase transition temperatures, commonly referred to as clear points sioc-journal.cn.
Triphenylene derivatives are a prominent class of discotic mesogens, and MFT has been employed to study their mesomorphic properties wikipedia.orgsioc-journal.cnwur.nlresearchgate.net. By modeling the molecular structure and intermolecular interactions, theoretical studies can predict the formation and stability of columnar phases, which are crucial for applications in organic electronics wikipedia.orgwur.nl. MFT can also account for the influence of factors like molecular shape and the presence of substituents on the mesophase behavior sioc-journal.cnresearchgate.net. For example, MFT has been used to construct phase diagrams for mixtures containing triphenylene derivatives, comparing theoretical predictions with experimental data sioc-journal.cnrsc.org. Furthermore, MFT can describe how anisotropic nanoparticles embedded in liquid crystal hosts affect orientational ordering and transition temperatures, with anisotropic nanoparticles aligning with the host and enhancing the liquid crystal's alignment rsc.org.
| Triphenylene Derivative Class | Mesophase Type Studied | Theoretical Framework | Key Outcome / Prediction | Citation |
| Vinyloxy peripheral chains | Discotic Liquid Crystal | Mean Field Theory | Predicts clear points, correlates with experimental results sioc-journal.cn | sioc-journal.cn |
| Various substituted chains | Discotic Liquid Crystal | Mean Field Theory | Models phase diagrams, compares with simulations rsc.org | rsc.org |
| General Triphenylene Systems | Nematic Liquid Crystal | Molecular Mean-Field Theory | Predicts effect of anisotropic nanoparticles on ordering and phase transition rsc.org | rsc.org |
Computational Insights into Reaction Mechanisms
Computational chemistry offers indispensable tools for dissecting the intricate mechanisms of chemical reactions, providing detailed insights into reaction pathways, transition states, and intermediate species rsc.orgsmu.edu. Techniques such as Density Functional Theory (DFT) are widely used to calculate potential energy surfaces, activation energies, and reaction coordinate diagrams, thereby elucidating the step-by-step transformation of reactants to products smu.edursc.orgorientjchem.org.
For molecules like this compound, computational studies are vital for understanding its participation in various synthetic transformations. For instance, in coupling reactions where this compound acts as a substrate, computational methods can map the catalytic cycles, identify key intermediates, and determine the energy barriers for bond formation and cleavage mdpi.comresearchgate.netrsc.org. These analyses help rationalize experimental outcomes and guide the design of more efficient synthetic routes. Studies on complex organic syntheses, even if not directly involving this compound, demonstrate how computational chemistry can illuminate mechanisms involving steps like cyclization, halogenation, and regioselective functionalization, which are relevant to the chemistry of polycyclic aromatic systems mdpi.comresearchgate.netorientjchem.org. The detailed understanding of reaction phases—from initial contact to product separation—provided by methods like the Reaction Path Hamiltonian (RPH) and Unified Reaction Valley Approach (URVA) offers a comprehensive view of the reaction process smu.edu.
| Reaction Step / Intermediate | Computational Output | Methodologies Employed | Relevance to this compound Chemistry |
| Catalytic Cycle Elucidation | Activation Energies, Intermediate Structures | DFT, ONIOM | Understanding coupling reactions involving this compound mdpi.comresearchgate.netrsc.org |
| Synthetic Pathway Analysis | Reaction Energies, Transition States | DFT, IRC, RPH | Mapping complex reaction mechanisms in polycyclic aromatic synthesis smu.eduorientjchem.org |
| Regioselectivity Prediction | HOMO/LUMO Coefficients | Hückel Theory | Predicting reaction site preference mdpi.comresearchgate.net |
Theoretical Prediction of Material Properties for Energy Storage and Electronics
The unique planar, discotic structure of triphenylene, coupled with its extensive π-conjugated system, makes it an attractive core for materials used in organic electronics and energy storage applications wikipedia.orgwur.nl. Theoretical and computational studies are crucial for predicting and optimizing the electronic and physical properties of triphenylene-based materials, such as conductivity, charge carrier mobility, and optical characteristics wikipedia.orgwur.nluni-hannover.de.
Triphenylene derivatives are extensively investigated for their potential in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and field-effect transistors due to their ability to form columnar mesophases that facilitate efficient charge transport wikipedia.orgwur.nl. Furthermore, these compounds are explored for energy storage devices like supercapacitors and batteries taylorfrancis.comroutledge.comornl.gov. Computational methods, including machine learning (ML) algorithms, are increasingly employed to accelerate the discovery of new materials with desirable properties, predicting electronic band gaps, total energies, and other performance-related parameters uni-hannover.deresearchgate.net.
Studies have also explored the incorporation of elements like iodine into triphenylene-based frameworks, such as metal-organic frameworks (MOFs), to enhance specific material properties. For instance, iodine loading into a triphenylene-based MOF has been shown to improve its thermoelectric properties, leading to a significant increase in electrical conductivity and a power factor of 0.757 μW m–1 K–2 acs.org. The inherent stability and tunable structure of triphenylene allow for its integration into various advanced materials, where theoretical predictions guide the design for optimal performance in energy storage and electronic applications wikipedia.org.
| Material System / Property | Predicted Property Value / Trend | Computational/Theoretical Method | Application Area | Citation |
| Triphenylene-based MOF (with I2) | Power Factor: 0.757 μW m–1 K–2 | DFT, Experimental Characterization | Thermoelectrics, Energy Storage | acs.org |
| Triphenylene-based MOFs/COFs | High Conductivity | Theoretical Studies | Organic Electronics, Gas Storage | wikipedia.org |
| 2D Materials (General) | Electronic Band Gap, Total Energy | Machine Learning (Gradient-Boosted) | Materials Discovery | uni-hannover.deresearchgate.net |
| Triphenylene Derivatives | Columnar Mesophase Formation | Mean Field Theory, Simulations | Organic Electronics, Charge Transport | wikipedia.orgsioc-journal.cnwur.nl |
Applications of 2 Iodotriphenylene in Advanced Materials Science
Supramolecular Chemistry and Self-Assembly
The principles of molecular recognition and self-assembly are central to the construction of complex and functional supramolecular architectures. nih.govwikipedia.org 2-Iodotriphenylene serves as a versatile platform for designing systems that can spontaneously organize into well-defined structures through a combination of non-covalent interactions.
Design and Synthesis of Supramolecular Acceptors and Macrocyclic Arenes
Macrocyclic arenes, such as calixarenes and pillararenes, are a significant class of synthetic hosts in supramolecular chemistry, valued for their ability to encapsulate guest molecules within their cavities. nih.govnih.govbohrium.com The synthesis of novel macrocycles with tailored sizes and functionalities is a continuous pursuit to expand the scope of host-guest chemistry. nih.gov this compound can be envisioned as a key precursor in the synthesis of larger, π-extended macrocyclic structures. The iodine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki or Sonogashira couplings, allowing for the connection of multiple triphenylene (B110318) units to form macrocyclic architectures.
These resulting macrocycles, featuring large, electron-rich cavities, can act as supramolecular acceptors for electron-deficient guest molecules, including fullerenes. rsc.org The design of such systems leverages the inherent shape and electronic properties of the triphenylene core to achieve selective guest binding. The modular nature of this synthetic approach allows for the creation of macrocycles with customizable cavity sizes and diverse functional backbones. nih.gov
| Synthetic Strategy | Precursor | Resulting Structure | Potential Application |
| Suzuki Coupling | This compound, Aryl diboronic acids | Triphenylene-based macrocyclic arenes | Molecular recognition, Host-guest chemistry |
| Sonogashira Coupling | This compound, Di-alkynes | π-conjugated macrocycles | Organic electronics, Sensing |
Molecular Recognition and Self-Assembly Processes
Molecular recognition is the foundation of self-assembly, where molecules selectively interact to form ordered structures. nih.gov In systems derived from this compound, several non-covalent forces dictate the assembly process. The iodine atom introduces the possibility of halogen bonding, a directional interaction between the electron-deficient region on the iodine atom (the σ-hole) and a Lewis base. nih.govnih.govbohrium.comrichmond.edu This interaction, analogous to hydrogen bonding, provides a powerful tool for directing the self-assembly of molecules into specific arrangements, such as one-dimensional chains or two-dimensional networks. nih.govsemanticscholar.org
The interplay of halogen bonds with other non-covalent interactions, such as π-π stacking and van der Waals forces, governs the final supramolecular architecture. The self-assembly process is dynamic and reversible, allowing for the correction of defects and the formation of thermodynamically stable structures. nih.gov The specificity of halogen bonding can be "switched" on or off, for instance, by changing the pH, which alters the protonation state and Lewis basicity of a potential halogen bond acceptor. nih.gov
Formation of Organogels and Gelation Properties
Organogels are semi-solid materials in which an organic solvent is immobilized within a three-dimensional network of self-assembled gelator molecules. semanticscholar.org The formation of these gels is a manifestation of molecular self-assembly, driven by non-covalent interactions. nih.gov Triphenylene derivatives have been shown to act as effective organogelators. The primary driving forces for the gelation process in these systems are typically hydrogen bonding and π-π stacking interactions, which lead to the formation of extended, fibrous structures that entangle to form the gel network. nih.gov
While specific studies on organogels from this compound are not detailed, derivatives can be synthesized to incorporate functionalities capable of forming these networks. For instance, introducing amide or urea (B33335) groups onto the triphenylene core via the iodine position would promote the formation of strong, directional hydrogen bonds, facilitating one-dimensional aggregation and subsequent gelation. The gelation ability can be tuned by modifying the molecular structure of the gelator. researchgate.net
| Driving Force | Description | Role in Gelation |
| Hydrogen Bonding | Directional interaction between a hydrogen bond donor and acceptor. | Promotes the formation of one-dimensional fibrillar aggregates. |
| π-π Stacking | Attractive interaction between aromatic rings. | Stabilizes the columnar stacking of triphenylene cores within the fibrils. |
| Halogen Bonding | Interaction between an iodine atom and a Lewis base. | Can provide additional directionality and stability to the gel network. |
| van der Waals Forces | Non-specific attractive forces between molecules. | Contribute to the overall stability of the self-assembled structures. |
Role of Intermolecular Hydrogen Bonding in Columnar Assembly
Intermolecular hydrogen bonding is a highly effective strategy for reinforcing the columnar assembly of discotic molecules like triphenylene derivatives. By attaching peripheral groups capable of forming hydrogen bonds, such as amides, it is possible to anchor the molecules within a column, leading to more ordered and stable structures. doi.org This enhanced order is crucial for applications that rely on the anisotropic properties of the columnar phase, such as charge transport.
π-π Stacking Interactions in Supramolecular Architectures
The planar, aromatic core of triphenylene is predisposed to engage in π-π stacking interactions, which are a dominant force in the self-assembly of these molecules. wikipedia.org These interactions arise from a combination of electrostatic and dispersion forces between the π-electron clouds of adjacent aromatic rings. rsc.org In the context of this compound, π-π stacking drives the formation of columnar structures, where the disc-like molecules stack face-to-face.
Discotic Liquid Crystals
Discotic liquid crystals are a phase of matter intermediate between a crystalline solid and an isotropic liquid, characterized by the orientational order of disc-shaped molecules. Triphenylene and its derivatives are archetypal molecules for the formation of discotic liquid crystalline phases, particularly the columnar phase. wikipedia.orgrsc.orgresearchgate.net In this phase, the discotic molecules stack on top of one another to form columns, and these columns arrange themselves into a two-dimensional lattice. core.ac.uk
This compound can serve as a fundamental building block for the synthesis of novel discotic liquid crystals. rsc.orgrsc.org The core triphenylene structure provides the necessary discotic shape, while the iodine atom offers a site for the attachment of flexible side chains, typically alkoxy or alkyl groups. These side chains are crucial for lowering the melting point and enabling the formation of a stable liquid crystalline phase over a broad temperature range. wikipedia.org The self-assembly into columnar structures is driven primarily by π-π interactions between the aromatic cores. wikipedia.org These ordered columnar assemblies are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, due to their ability to facilitate one-dimensional charge transport along the columns. rsc.org
| Property | Description | Relevance to this compound DLCs |
| Molecular Shape | Flat, disc-like aromatic core. | The triphenylene core provides the requisite discotic geometry. |
| Peripheral Chains | Flexible alkyl or alkoxy chains attached to the core. | Can be introduced via the iodine position to modulate phase behavior and solubility. |
| Self-Assembly | Spontaneous organization into ordered structures. | Driven by π-π stacking to form columnar mesophases. |
| Anisotropy | Directionally dependent physical properties. | The columnar structure leads to anisotropic charge transport. |
Design and Synthesis of Discotic Mesogens
The design of discotic mesogens based on a triphenylene core often involves the strategic attachment of flexible peripheral chains to the rigid aromatic nucleus. This compound serves as a key intermediate in the synthesis of these materials, enabling the introduction of various functionalities through cross-coupling reactions. The iodine atom provides a reactive site for well-established synthetic methodologies such as the Suzuki-Miyaura and Sonogashira cross-coupling reactions. rsc.orgresearchgate.net These reactions allow for the facile introduction of a wide array of substituents, including alkyl, alkoxy, and aryl groups, which are crucial for inducing and tuning the liquid crystalline properties of the resulting molecules.
For instance, the synthesis of asymmetrically substituted triphenylene derivatives, which can lead to unique packing arrangements and mesophase behaviors, is readily achievable starting from this compound. The sequential or one-pot cross-coupling of different organic moieties to a di- or poly-iodinated triphenylene core allows for precise control over the final molecular structure. This synthetic flexibility is paramount in the rational design of discotic liquid crystals with tailored properties. uea.ac.uk
The general synthetic strategy often involves the initial synthesis of a suitably substituted triphenylene core, followed by iodination to introduce the reactive handle. Subsequent cross-coupling reactions with boronic acids (Suzuki-Miyaura) or terminal alkynes (Sonogashira) yield the desired discotic mesogens. The purification of these materials is typically achieved through standard chromatographic techniques.
Mesomorphic Properties and Phase Behaviors
The mesomorphic properties of triphenylene-based discotic liquid crystals are intrinsically linked to their molecular structure, particularly the nature and arrangement of the peripheral substituents. These molecules have a propensity to self-assemble into columnar structures, where the planar triphenylene cores stack one on top of another. These columns then arrange themselves into two-dimensional lattices, giving rise to various columnar mesophases, such as hexagonal (Colh) or rectangular (Colr) phases.
The symmetry of the substitution pattern also plays a critical role. While symmetrically substituted triphenylenes often exhibit highly ordered hexagonal columnar phases, the introduction of asymmetry, as can be achieved using this compound as a precursor, can lead to the formation of less conventional and potentially more complex mesophases. This can include tilted columnar arrangements or phases with frustrated packing.
Influence of Substituents on Mesomorphism and Clear Points
The nature of the substituents attached to the triphenylene core has a profound impact on the mesomorphic behavior and the clearing point (the temperature at which the liquid crystalline phase transitions to an isotropic liquid). The clearing point is a measure of the thermal stability of the mesophase.
Key factors influencing mesomorphism and clearing points include:
Alkyl/Alkoxy Chain Length: Increasing the length of flexible peripheral chains generally leads to a decrease in the clearing point. This is attributed to the increased conformational entropy of the longer chains, which disrupts the ordered packing of the aromatic cores at lower temperatures.
Chain Branching: Branched chains can introduce steric hindrance, which can disrupt the columnar packing and lower the clearing point. However, in some cases, specific branching patterns can lead to more complex and stable mesophases.
Polarity of Substituents: The introduction of polar groups can lead to stronger intermolecular interactions, potentially increasing the clearing point and stabilizing the mesophase. However, strong dipole-dipole interactions can also favor crystalline phases over liquid crystalline phases.
Core Extension: Extending the aromatic core through the attachment of other aromatic groups via the 2-iodo position can significantly increase the clearing point due to enhanced π-π stacking interactions.
The following table provides a conceptual overview of how different substituents might influence the mesomorphic properties of 2-substituted triphenylene derivatives.
| Substituent at 2-position | Expected Effect on Mesomorphism | Expected Effect on Clearing Point |
| Long linear alkyl chain | Promotes columnar phases | Decreases |
| Bulky branched alkyl chain | May disrupt columnar packing | Decreases |
| Phenyl group | Enhances π-π stacking | Increases |
| Cyano group | Introduces strong dipole moment | May increase or decrease depending on overall structure |
Thermotropic Ionic Liquid Crystals and Core Charge Effects
Thermotropic ionic liquid crystals (ILCs) are a class of materials that combine the properties of ionic liquids and liquid crystals. nih.gov The incorporation of a triphenylene core into ILCs can lead to materials with both ionic conductivity and long-range order. This compound can be a valuable precursor for the synthesis of such materials. For example, the iodine atom can be displaced or the molecule can be further functionalized to introduce cationic or anionic moieties.
The introduction of charges into the triphenylene core has a significant effect on the mesomorphic properties. Ionic interactions are strong and long-range, and they can significantly stabilize the liquid crystalline phase, often leading to higher clearing points compared to their neutral analogues. mdpi.com In the context of triphenylene-based ILCs, the charged groups can be attached to the periphery of the discotic core. The electrostatic interactions between the charged moieties on adjacent columns can lead to a more robust and ordered columnar structure.
Furthermore, the presence of ionic charges can induce novel phase behaviors that are not observed in neutral discotic liquid crystals. The balance between the van der Waals interactions of the aromatic cores, the conformational flexibility of the alkyl chains, and the electrostatic interactions of the ionic groups can lead to the formation of complex, highly organized supramolecular structures.
Polymeric Materials
The reactivity of the iodo-group makes this compound a valuable monomer or precursor for the synthesis of various polymeric materials with triphenylene units incorporated into their structure.
Synthesis of Triphenylene-Containing Conjugated Polymers
Conjugated polymers are of great interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the electron-rich triphenylene unit into a conjugated polymer backbone can significantly influence the polymer's electronic and photophysical properties.
This compound can be readily employed in various cross-coupling polymerization reactions, such as Suzuki polycondensation, to create triphenylene-containing conjugated polymers. researchgate.netrsc.org In a typical Suzuki polycondensation, a di-functionalized monomer, such as a diboronic acid or ester, is reacted with a dihalogenated monomer in the presence of a palladium catalyst. A di-iodinated triphenylene derivative, which can be synthesized from this compound, can serve as the dihalogenated monomer in such a polymerization.
The resulting polymers would feature triphenylene units directly integrated into the main chain, leading to a high degree of π-conjugation along the polymer backbone. The properties of these polymers, such as their band gap, solubility, and solid-state packing, can be tuned by co-polymerizing the triphenylene monomer with other aromatic units.
The following table outlines a general synthetic scheme for a triphenylene-containing conjugated polymer via Suzuki polycondensation.
| Monomer A | Monomer B | Catalyst/Conditions | Resulting Polymer |
| 2,X-Diiodotriphenylene derivative | Aromatic diboronic acid | Pd catalyst, base, solvent, heat | Alternating conjugated copolymer |
| This compound-X-boronic acid | Dihaloaromatic compound | Pd catalyst, base, solvent, heat | Alternating conjugated copolymer |
Mesogen-Jacketed Liquid-Crystalline Polymers
Mesogen-jacketed liquid-crystalline polymers (MJLCPs) are a unique class of side-chain liquid-crystalline polymers where bulky, rigid mesogenic units are attached laterally to a flexible polymer backbone with a very short or no spacer. rsc.orgrsc.org This architecture forces the polymer backbone into a rigid, extended conformation, leading to the formation of a "supramolecular rod."
This compound can be used as a precursor to synthesize monomers suitable for the preparation of MJLCPs with discotic side chains. For example, the iodo-group can be converted into a polymerizable functionality, such as a vinyl or acrylate (B77674) group, through a series of organic transformations. Polymerization of such a monomer would lead to a polymer with triphenylene units directly attached to the backbone.
The bulky triphenylene side groups would sterically hinder the coiling of the polymer chain, forcing it to adopt a more rigid, rod-like conformation. These supramolecular rods can then self-assemble into ordered liquid crystalline phases, often columnar in nature. The combination of the discotic nature of the triphenylene side chains and the rigid-rod nature of the polymer backbone can lead to complex and hierarchical self-assembly behaviors. rsc.org
Dendrimers and Macrocycles as Building Blocks
The unique structural and electronic properties of the triphenylene core make it an attractive building block for the synthesis of complex macromolecular architectures such as dendrimers and macrocycles. This compound serves as a crucial starting material or intermediate in these syntheses, where the iodine atom provides a reactive site for carbon-carbon bond-forming reactions, enabling the construction of larger, well-defined structures.
Dendrimers are highly branched, tree-like macromolecules with a central core, interior branching units, and an outer surface of terminal groups. semanticscholar.org Triphenylene-based dendrimers are of particular interest due to the discotic (disc-like) nature of the triphenylene unit, which can induce self-assembly into columnar liquid crystalline phases. These ordered columns can act as one-dimensional pathways for charge transport, making them suitable for applications in organic electronics. alfa-chemistry.com The synthesis of these dendrimers often involves a convergent or divergent approach where triphenylene units are systematically attached. For instance, ω-iodo-alkoxy-triphenylenes can be synthesized and subsequently reacted with other molecular components to form the target dendrimer or dyad systems. researchgate.net
In one synthetic strategy, a triphenylene-based conjugated dendron, acting as a donor, was covalently linked to a perylene (B46583) diimide (PDI) acceptor core. nih.gov This donor-acceptor system demonstrated efficient photoinduced charge transfer, a key process for photovoltaic applications. The bulky triphenylene dendrons also sterically hinder the aggregation of the PDI cores, influencing the solid-state packing and electronic properties of the material. nih.gov The use of this compound and its derivatives as precursors is fundamental to creating these sophisticated architectures, allowing for precise control over the final structure and function. researchgate.netuni-mainz.de Similarly, dendrimers incorporating multiple macrocyclic units have been synthesized, showcasing the modularity of this building block approach. researchgate.net
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Triphenylene-Based COFs and MOFs as Building Blocks
The rigid, planar, and symmetric structure of triphenylene makes it an exemplary building block for the construction of highly ordered, porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). wikipedia.orgethz.ch this compound, with its reactive iodine handle, is a valuable precursor for creating the organic linkers or monomers required for the synthesis of these frameworks.
Triphenylene-based linkers, due to their three-fold symmetry, naturally promote the formation of 2D frameworks with hexagonal honeycomb-like structures. wikipedia.orgethz.ch This architecture results in uniform, one-dimensional pores and a high degree of π-conjugation throughout the sheet, which is beneficial for electronic applications. ethz.ch
In COFs , triphenylene units are connected by strong covalent bonds. mdpi.com The choice of linking chemistry is crucial; for example, boronate ester linkages can result in poor conjugation, whereas other linkages can maintain π-conjugation and lead to higher conductivity. ethz.ch The synthesis of high-quality crystalline COFs remains a challenge, as defects in the covalent bonding can lead to amorphous materials. nih.gov
In MOFs , functionalized triphenylene molecules act as organic ligands that coordinate to metal ions or clusters (secondary building units, or SBUs). icn2.catresearchgate.net The interaction between the triphenylene-derived ligands and the metal centers defines the framework's topology and properties. ethz.ch Triphenylene-based MOFs often exhibit enhanced stability and electronic conduction due to the combination of the organic π-system and the inorganic metal nodes. icn2.cat
The inherent porosity and high surface area of these triphenylene-based frameworks make them excellent candidates for applications in gas storage, separation, and catalysis. icn2.catresearchgate.net
Functionalization and Structural Control of Frameworks
The ability to functionalize the triphenylene building block is critical for tuning the properties of the resulting COFs and MOFs. Using this compound in a synthetic pathway allows for the introduction of various functional groups onto the framework's backbone or within its pores. This chemical modification can be used to control the framework's electronic properties, pore size, and surface chemistry. researchgate.net
Functionalization strategies can influence both the in-plane (along the 2D layers) and out-of-plane (between layers) electrical conductivity. ethz.chicn2.cat For instance, the selection of specific metal centers and triphenylene substitutions can create strong d-π orbital overlap in MOFs, leading to significant electron delocalization and high in-plane conductivity. ethz.ch In COFs, the chemical nature of the covalent linkages and any appended side groups dictates the degree of π-conjugation and, consequently, the charge transport efficiency. ethz.ch
Moreover, the design of the organic linker allows for precise control over the framework's composition and pore dimensions, tailoring it for specific applications. researchgate.net This high degree of designability is a key advantage of MOF and COF materials, enabling the development of frameworks with enhanced stability and performance. researchgate.net
Integration in Sensing Applications (e.g., Gas Sensing)
The unique combination of porosity, high surface area, and tunable electronic properties makes triphenylene-based MOFs and COFs highly promising for chemical sensing applications. icn2.catnih.gov These frameworks can act as chemiresistors, where the adsorption of gas molecules into the pores modulates the material's electrical resistance, providing a detectable signal. mdpi.com
Recent research has demonstrated the successful application of triphenylene-based MOFs as active sensing materials for various gases:
Methane (B114726) (CH₄) Sensing: A novel chemiresistive sensor using a zinc-hexahydroxytriphenylene MOF (Zn-HHTP MOF) was developed for the detection of methane at room temperature. mdpi.com The high surface area and porous nature of the MOF enabled the effective detection of CH₄ at concentrations as low as 1.2 ppm. The coordination of the triphenylene ligand with the Zn²⁺ ions is thought to enhance the sensor's affinity for methane molecules. mdpi.com
Hydrogen Sulfide (H₂S) Sensing: Conductive MOFs (cMOFs) based on triphenylene have been fabricated into flexible thin-film devices for sensing hydrogen sulfide. One such sensor, based on Ni₃(HITP)₂, exhibited a remarkable sensing performance of 2085% response at 5 ppm of H₂S, highlighting its potential for wearable gas sensing applications. researchgate.net
The inherent porosity of these frameworks provides a high density of active sites for gas interaction, while their semiconducting nature allows for a measurable change in conductivity upon analyte binding. mdpi.comresearchgate.net The ability to functionalize the triphenylene linker offers a pathway to further improve the sensitivity and selectivity of these sensors for specific target gases. ub.edu
Organic Electronics and Semiconductors
Charge Carrier Mobility in Triphenylene Derivatives
Charge carrier mobility (μ) is a critical parameter for semiconductor materials, quantifying how quickly an electron or hole can move through the material when an electric field is applied. youtube.com Triphenylene derivatives are considered ideal semiconductor materials due to their high thermal and chemical stability and their ability to self-assemble into highly ordered structures. alfa-chemistry.com
The planar, disc-like shape of the triphenylene molecule facilitates π-π stacking, creating columnar structures. wikipedia.org These columns act as molecular wires, providing efficient pathways for charge transport along the stacking direction, which can lead to high charge carrier mobility. alfa-chemistry.com The introduction of flexible side chains onto the triphenylene core can be used to modify the intermolecular spacing and ordering within these columns, thereby tuning the charge transport properties. alfa-chemistry.com
Organic thin-film transistors (OTFTs) are key components in organic electronics, and their performance is directly related to the charge carrier mobility of the active semiconductor layer. Research into triphenylene-based organic semiconductors has yielded materials with significant mobility values. For example, single-crystal field-effect transistors (FETs) made from novel π-extended triphenylene semiconductors have shown maximum carrier mobilities of ~0.03 cm²/V·s. researchgate.net In other systems, such as highly organized liquid-crystalline polymers, hole mobilities as high as 0.2-0.6 cm²/V·s have been achieved. nih.gov The mobility in these materials is highly dependent on the crystallinity and morphology of the thin film. researchgate.net
Below is an interactive data table summarizing reported charge carrier mobility values for various triphenylene-based and other relevant organic semiconductor systems.
| Material/System | Carrier Type | Mobility (cm²/V·s) | Device Type |
| π-Extended Triphenylene Analogues | Hole | ~0.03 | Single-Crystal FET |
| Liquid-Crystalline Thieno[3,2-b]thiophene Polymers | Hole | 0.2 - 0.6 | Thin-Film Transistor |
| Poly-TPD:PCBM:Cu-PP Composite | Electron | 2.5 x 10⁻⁴ | Thin Film |
| Poly-TPD:PCBM:Cu-PP Composite | Hole | 1.1 x 10⁻⁴ | Thin Film |
| Blade-Coated Films | Hole | 4.8 (average) | Thin-Film Transistor |
Table created based on data from multiple research findings. researchgate.netnih.govmdpi.com
The development of new triphenylene derivatives, which can be synthesized from precursors like this compound, continues to be a promising avenue for achieving high-performance organic semiconductors for next-generation electronic devices. alfa-chemistry.comyoutube.com
Applications in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are utilized in the development of materials for various layers within an OLED device, particularly as hole-transporting materials (HTMs) and emissive layer hosts. The triphenylene core imparts high thermal stability and a high triplet energy, which are crucial properties for long-lasting and efficient phosphorescent OLEDs.
Research into triphenylene-based materials has demonstrated their potential in achieving high-performance OLEDs. The rigid and planar structure of the triphenylene unit promotes ordered molecular packing, which can enhance charge mobility. While specific performance data for OLEDs using materials directly synthesized from this compound is often embedded within broader studies on triphenylene derivatives, the general properties of these materials are highly promising.
| Parameter | Typical Range for Triphenylene-Based OLED Materials | Significance in OLED Performance |
| Triplet Energy (T1) | > 2.7 eV | Prevents reverse energy transfer from phosphorescent emitters, enhancing efficiency. |
| Glass Transition Temp. (Tg) | > 100 °C | Indicates high thermal stability, leading to longer device lifetime. |
| Hole Mobility | 10⁻⁵ to 10⁻³ cm²/Vs | Facilitates efficient transport of holes to the emissive layer. |
| HOMO Level | -5.1 to -5.5 eV | Enables efficient hole injection from the anode. |
This table presents typical data for triphenylene derivatives used in OLEDs, which are analogous to materials that can be synthesized from this compound.
Development of P-type Organic Semiconductors
The electron-rich nature of the triphenylene core makes its derivatives suitable candidates for p-type organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and other organic electronic devices. This compound acts as a key intermediate for synthesizing larger, more complex π-conjugated systems that exhibit enhanced charge-transport properties.
Through reactions such as Suzuki or Stille coupling, the iodine atom can be replaced with other aromatic or heteroaromatic units, extending the π-conjugation of the triphenylene system. This extension of conjugation typically leads to a decrease in the bandgap and a stabilization of the HOMO level, which are desirable characteristics for efficient hole transport. The resulting materials often exhibit a tendency to self-assemble into ordered structures, such as columnar liquid crystalline phases, which can further enhance charge mobility by providing well-defined pathways for charge carriers.
The performance of these p-type semiconductors is evaluated in OFETs, where key metrics include charge carrier mobility and the on/off current ratio. While direct performance metrics for semiconductors derived specifically from this compound are part of a broader class of materials, the data for analogous triphenylene-based semiconductors highlight their potential.
| Device Parameter | Reported Values for Triphenylene-Based OFETs | Importance in Semiconductor Performance |
| Hole Mobility (μh) | Up to 1 cm²/Vs | A measure of how quickly holes can move through the material. |
| On/Off Current Ratio | > 10⁵ | Indicates the ability of the transistor to switch between conducting and non-conducting states. |
| Threshold Voltage (Vth) | < 10 V | The voltage required to turn the transistor "on". |
This table provides representative data for p-type organic semiconductors based on the triphenylene scaffold, illustrating the potential of derivatives synthesized from this compound.
Graphene and Graphdiyne Analogues for Electronic Applications
This compound is a valuable precursor for the bottom-up synthesis of atomically precise graphene nanoribbons (GNRs) and graphdiyne analogues. These materials are of significant interest for next-generation electronic applications due to their unique and tunable electronic properties.
In the on-surface synthesis of GNRs, this compound can be used in Ullmann-type coupling reactions. When deposited on a catalytic metal surface (e.g., gold or copper) and heated, the carbon-iodine bonds cleave, and the resulting triphenylene radicals polymerize into one-dimensional chains. A subsequent cyclodehydrogenation step can then fuse these chains into well-defined GNRs. The structure of the final GNR, including its width and edge geometry, is determined by the design of the precursor molecule.
Similarly, this compound can be employed in Sonogashira cross-coupling reactions to construct graphdiyne-like structures. Graphdiyne is a 2D carbon allotrope containing both sp²- and sp-hybridized carbon atoms, which results in a porous structure and a natural bandgap. By coupling this compound with terminal alkynes, extended two-dimensional networks with triphenylene nodes connected by acetylene (B1199291) linkers can be formed. The iodine functionality allows for precise control over the connectivity and dimensionality of the resulting material.
The electronic properties of these graphene and graphdiyne analogues are highly dependent on their specific atomic structure. For instance, the bandgap of GNRs is inversely proportional to their width, allowing for the tuning of their electronic properties for specific applications.
| Material | Synthetic Approach from this compound | Key Properties and Potential Applications |
| Graphene Nanoribbons | On-surface Ullmann coupling and cyclodehydrogenation | Tunable bandgap, high charge carrier mobility. Applications in nanoelectronics and spintronics. |
| Graphdiyne Analogues | Sonogashira cross-coupling with terminal alkynes | Intrinsic bandgap, porous structure. Applications in transistors, sensors, and catalysis. |
This table outlines the synthetic strategies and potential applications of graphene and graphdiyne analogues derived from this compound.
Advanced Microscopy and Single Molecule Studies of 2 Iodotriphenylene on Surfaces
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) of 2-Iodotriphenylene
AFM and STM are indispensable tools for visualizing and characterizing individual molecules on surfaces with unprecedented detail. These techniques exploit the quantum mechanical tunneling of electrons (STM) or the forces between the tip and the sample (AFM) to generate topographical and electronic information.
Submolecular Resolution Imaging
Achieving submolecular resolution, where the internal structure of a molecule—such as individual atoms or chemical bonds—can be discerned, is critical for understanding molecular properties and reactivity. This high level of detail is often attained by functionalizing the apex of the SPM tip with a single molecule, most commonly a carbon monoxide (CO) molecule oup.comaps.org. The interaction between this functionalized tip and the target molecule allows for the mapping of electron density distributions and force gradients with atomic precision aps.org. For this compound, this approach enables the visualization of its triphenylene (B110318) core and the position of the iodine atom, providing clear submolecular contrast researchgate.netphysicsworld.com.
Imaging Adsorption Sites on Metallic and Insulating Surfaces (e.g., Ag(111), NaCl/Cu(111))
The way a molecule adsorbs onto a surface is dictated by the interplay between the molecule's electronic structure and the surface's atomic and electronic properties. Studies have investigated the adsorption of this compound on both metallic surfaces like Ag(111) and Cu(111), and on insulating layers such as NaCl films supported by Cu(111) phantomsfoundation.comnih.govhkhlr.de.
On metallic substrates like Ag(111) and Cu(111), this compound exhibits distinct adsorption geometries. The specific substrate material significantly influences the preferred adsorption sites and molecular orientation, with interactions often directed by the metal atoms or the halogen group phantomsfoundation.com. For instance, on Ag(111), approximately 54% of molecules adopt a preferred adsorption configuration, while 43% are found in a less preferred one. On Cu(111), the preferred configuration is even more dominant, observed in about 80% of cases, with only 3% in a less preferred site phantomsfoundation.com. The presence of surface states on these metallic surfaces also plays a role in adsorbate ordering and diffusion cmu.edu.
When adsorbed on insulating layers like bilayer NaCl films on Cu(111), the molecule is effectively decoupled from the metallic substrate. This decoupling can alter the adsorption geometry and, crucially, facilitates precise manipulation and chemical reactions by reducing unwanted electronic interactions with the underlying metal nih.govhkhlr.de. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to model and understand these adsorption configurations, and simulated AFM/STM images derived from these calculations help interpret experimental observations hkhlr.de.
| Surface | Preferred Adsorption Site (%) | Less Preferred Adsorption Site (%) |
| Ag(111) | 54 | 43 |
| Cu(111) | 80 | 3 |
Table 1: Preferred and less preferred adsorption site percentages for this compound on Ag(111) and Cu(111) phantomsfoundation.com.
Adaptive Tunnelling Current Feedback for Enhanced Imaging
To overcome challenges in imaging highly mobile molecules or complex surface structures, adaptive tunneling current feedback systems have been developed researchgate.netresearchgate.net. This advanced control method dynamically adjusts imaging parameters, such as tip height or scan speed, based on the real-time response of the AFM or STM observables researchgate.net. By regulating the feedback loop according to the sample's properties, these systems ensure that both the molecule and the underlying surface atoms are imaged under optimal conditions. This approach is particularly beneficial for capturing detailed adsorption sites of molecules like this compound on surfaces like Ag(111), enabling statistical analysis of adsorption geometries and potentially leading to more autonomous imaging capabilities researchgate.netresearchgate.netresearchgate.netresearchgate.net.
Single-Molecule Chemical Reactions and Manipulation
The ability to precisely control chemical reactions at the single-molecule level is a cornerstone of molecular nanotechnology. SPM tips can act as nanoscale tools to induce and guide these transformations.
Tip-Induced Deiodination
One of the key single-molecule manipulations demonstrated with this compound is tip-induced deiodination oup.comphysicsworld.comnih.govresearchgate.netresearchgate.net. This process involves using the STM tip to break the carbon-iodine (C-I) bond within the molecule. Typically, this is achieved by positioning the tip close to the molecule and applying short voltage pulses, often around +2.0 V for durations of 10–100 milliseconds, while the feedback loop is temporarily deactivated nih.govresearchgate.net. This controlled application of energy effectively removes the iodine atom, transforming the this compound molecule into a triphenylene radical (T•) nih.govresearchgate.netresearchgate.net. The dissociated iodine atom is usually observed in the vicinity of the radical, and can be further manipulated or removed if necessary nih.govresearchgate.net. This deiodination step is a critical precursor for subsequent intermolecular coupling reactions.
Controlled Intermolecular Coupling
Following the generation of triphenylene radicals (T•) via deiodination, these reactive species can be precisely guided into proximity using the STM tip to form new covalent bonds oup.comnih.govresearchgate.netresearchgate.netpku.edu.cn. This controlled intermolecular coupling allows for the bottom-up construction of molecular architectures. For example, by manipulating two triphenylene radicals and applying a voltage pulse (e.g., 3.0 V for 10 ms), researchers have successfully induced homo-coupling, leading to the formation of 2,2′-bitriphenylene (TT) dimers researchgate.netresearchgate.net. These dimers can be formed in different isomeric configurations, such as trans and cis isomers, depending on the relative orientation of the coupled radicals nih.govresearchgate.net. This capability demonstrates the power of SPM in performing site-specific chemical synthesis at the single-molecule level, opening pathways for creating complex nanostructures with tailored properties.
Conclusion and Future Research Directions
Summary of Key Academic Contributions
2-Iodotriphenylene has firmly established itself as an indispensable synthetic intermediate in the field of triphenylene (B110318) chemistry. Its primary academic contribution lies in its role as a versatile platform for the functionalization of the triphenylene core. Through its participation in a range of palladium-catalyzed cross-coupling reactions, most notably Sonogashira and Suzuki-Miyaura couplings, researchers have been able to systematically synthesize a diverse array of complex triphenylene derivatives. These synthesized molecules have demonstrated significant potential in advanced materials science, particularly in organic electronics, where they exhibit promising photoluminescent and charge-transport properties suitable for applications in OLEDs, organic photovoltaics, and field-effect transistors. Its utility extends to the construction of intricate polycyclic aromatic and heteroaromatic systems, underscoring its importance in creating molecules with tailored electronic and optical functionalities.
Emerging Research Avenues for this compound Chemistry
The ongoing research into triphenylene derivatives, with this compound as a key precursor, is poised to explore several exciting avenues. Firstly, there is a continuous drive to develop more efficient and highly regioselective synthetic routes to various iodinated triphenylene isomers, moving beyond the commonly accessed 1- and 2-positions, to unlock a broader palette of molecular architectures and properties. Secondly, advancements in catalysis, including the use of earth-abundant metals, photoredox catalysis, and flow chemistry, offer opportunities to improve the sustainability and efficiency of cross-coupling reactions involving this compound. Furthermore, the integration of this compound into combinatorial synthesis approaches could accelerate the discovery of new materials by rapidly exploring structure-property relationships. Investigating its role in the synthesis of novel supramolecular assemblies and porous materials like MOFs and COFs also represents a significant emerging research direction.
Potential for Novel Functional Materials and Methodologies
The strategic use of this compound holds substantial potential for the development of next-generation functional materials. In organic electronics, this includes designing triphenylene-based molecules for highly efficient and stable blue emitters in OLEDs, as well as developing advanced charge-transport materials for high-performance organic field-effect transistors and solar cells. The ability to precisely control the electronic properties through functionalization via the iodo- group makes it ideal for tuning donor-acceptor systems in OPVs. Beyond electronics, triphenylene derivatives synthesized from this compound could lead to novel liquid crystalline materials with enhanced thermal stability and tunable mesophases for display technologies or advanced optical films. Moreover, its application in creating functionalized triphenylene-based polymers, dendrimers, or porous organic frameworks could yield materials with unique properties for sensing, catalysis, or gas storage. Methodologically, further exploration of novel transformations utilizing the aryl iodide moiety could lead to new synthetic strategies for complex molecular construction.
Compound Names
| IUPAC Name | Common Name / Abbreviation |
| Triphenylene | Triphenylene |
| This compound | This compound |
| 1-Iodotriphenylene | 1-Iodotriphenylene |
| 2-Nitrotriphenylene | 2-Nitrotriphenylene |
| 1-Nitrotriphenylene | 1-Nitrotriphenylene |
| 1-Aminotriphenylene | 1-Aminotriphenylene |
| 1-Bromotriphenylene | 1-Bromotriphenylene |
| 2-Ethynyltriphenylene | 2-Ethynyltriphenylene |
| 2-(Phenylethynyl)triphenylene | 1a (in beilstein-journals.orgbeilstein-journals.orgresearchgate.net) |
| 4-(2-Triphenylenylethynyl)acetophenone | 1d (in beilstein-journals.org) |
| Tris(8-hydroxyquinolinato)aluminum | Alq3 |
| 1,3,5-Tris(2-phenyl-1H-benzo[d]imidazol-1-yl)benzene | TPBi |
Q & A
Q. What are the primary synthetic routes for 2-Iodotriphenylene, and how can its purity be validated experimentally?
- Methodological Answer : this compound is commonly synthesized via copper-catalyzed N-arylation reactions. For example, reacting 2-aminobenzaldehyde with this compound in diethyl ether under reflux with excess base yields intermediates for polycyclic aza-aromatics . Purity validation requires a combination of techniques:
Q. How is atomic force microscopy (AFM) utilized to characterize this compound’s molecular structure?
- Methodological Answer : AFM imaging in constant-height mode resolves nonplanar molecular features, such as iodine substituents. For this compound deposited on silver substrates:
- Tip-sample distance calibration (72–100 pm range) ensures minimal distortion .
- 3D image stacking combined with noise-reduction algorithms improves resolution, even in noisy experimental conditions .
- Comparative analysis with computational models (e.g., DFT-optimized structures) validates molecular orientation on substrates .
Q. What role does this compound play in synthesizing aza-aromatic polycycles?
- Methodological Answer : this compound acts as an arylating agent in copper-catalyzed reactions. For example:
- Double N-arylation of 2-aminobenzaldehyde with this compound produces intermediates for acridine/acridone-based polycyclic aromatic hydrocarbons (PAHs) .
- Cyclization challenges (e.g., degradation under acidic conditions) require alternative protocols, such as CuI/DMSO at 140°C under aerobic conditions .
Advanced Research Questions
Q. How can low yields in double N-arylation reactions involving this compound be mitigated?
- Methodological Answer : Low yields (~22%) in second N-arylation steps arise from steric hindrance and competing side reactions. Optimization strategies include:
- Catalyst tuning : Increasing CuI loading (0.2–0.5 equiv) to enhance reaction efficiency .
- Solvent selection : Replacing diethyl ether with higher-boiling solvents (e.g., DMF) to prolong reaction stability .
- Stepwise isolation : Purifying intermediates (e.g., 2-(phenylamino)benzaldehyde) before the second arylation reduces side-product formation .
Q. What experimental and computational approaches resolve contradictions in AFM image interpretation for this compound?
- Methodological Answer : Discrepancies between constant-height and constant-current AFM modes are addressed by:
- Hybrid imaging : Combining both modes to distinguish tip-artifact blurring from true molecular features .
- Attribute multimodal neural networks : Training models on simulated 3D stacks to predict molecular identities despite experimental noise (e.g., "2iodtriphenylene" vs. ground-truth naming) .
- Substrate effects : Repeating experiments on inert surfaces (e.g., Au(111)) to minimize electronic interference .
Q. How do photophysical properties of this compound-derived PAHs vary with structural modifications?
- Methodological Answer : Photoluminescence and charge-transfer properties are studied via:
- UV-vis absorption/emission spectroscopy : Correlating substituent effects (e.g., electron-withdrawing iodine) with redshifted emission peaks .
- Time-resolved fluorescence : Quantifying excited-state lifetimes to assess intramolecular charge transfer (e.g., donor-acceptor substituted derivatives) .
- MALDI-MS in negative ion mode : Evaluating matrix suitability for helicene-like compounds, leveraging iodine’s electron-deficient character .
Data Contradiction Analysis
Q. Why do some synthetic protocols for this compound-based acridones fail despite literature precedents?
- Critical Analysis : Failures in cyclization steps (e.g., using polyphosphoric acid) may stem from:
- Substrate sensitivity : NH-free acridones degrade under strong acidic conditions, necessitating neutral or aerobic cyclization environments .
- Competing pathways : Ketone intermediates may undergo aldol condensation instead of cyclization, requiring rigorous intermediate purification .
Methodological Recommendations
- Synthetic Protocols : Prioritize CuI/DMSO systems for cyclization to avoid degradation .
- AFM Imaging : Use neural network-assisted models (e.g., attribute multimodal RNNs) to interpret noisy experimental data .
- Photophysical Studies : Combine spectroscopic methods with computational modeling (TD-DFT) to deconvolute electronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
